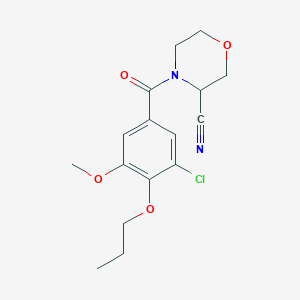![molecular formula C20H18FN3O3 B2953767 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide CAS No. 1903164-03-3](/img/structure/B2953767.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide is a synthetic organic compound belonging to the class of indole carboxamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One of the common methods starts with the preparation of the oxazepine intermediate:
Step 1: The synthesis begins with the formation of 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine via cyclization of a fluoro-substituted benzamide derivative.
Step 2: The intermediate is then coupled with a suitable ethylating agent under basic conditions to introduce the ethyl linker.
Step 3: Finally, the indole-3-carboxamide moiety is attached through amidation reaction using N,N'-carbonyldiimidazole as a coupling agent.
Industrial Production Methods
For large-scale production, optimized conditions such as flow chemistry or microwave-assisted synthesis are employed to enhance reaction efficiency and yield. In an industrial setting, the use of continuous reactors ensures consistent product quality and minimizes the risk of side reactions.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation, particularly at the indole ring, forming various oxidized products.
Reduction: The keto group in the oxazepine ring is susceptible to reduction, yielding the corresponding alcohol.
Substitution: The fluoro-substituent on the oxazepine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed from These Reactions
The oxidation of the indole ring predominantly forms N-oxide derivatives, while reduction typically results in hydroxylated analogs. Substitution reactions at the fluoro position lead to various substituted oxazepine derivatives, expanding the compound's chemical diversity.
科学的研究の応用
Chemistry
In synthetic chemistry, N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide serves as a versatile building block for constructing more complex molecules. Its reactive sites allow for multiple modifications, facilitating the development of new organic materials and catalysts.
Biology
In the realm of biology, this compound exhibits potential as a pharmacophore in drug discovery. Its unique structure enables interactions with various biological targets, making it a candidate for developing therapeutics for neurological disorders and cancer.
Medicine
Medicinally, the compound's derivatives are explored for their anti-inflammatory and anticancer properties. Researchers are investigating its ability to inhibit specific enzymes and signaling pathways, contributing to novel treatments for chronic diseases.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, owing to its stable chemical framework and functional group diversity.
作用機序
The mechanism of action of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide is primarily based on its interaction with molecular targets such as enzymes and receptors. The fluoro and keto groups enhance binding affinity through hydrogen bonding and hydrophobic interactions, modulating the activity of target proteins and altering cellular pathways.
類似化合物との比較
When comparing N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide with similar compounds, its unique combination of the fluoro-substituted oxazepine and indole carboxamide stands out. For example:
7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine: Without the indole carboxamide, the biological activity spectrum is different.
1H-indole-3-carboxamide: Without the oxazepine ring, the molecular interactions and solubility properties differ significantly.
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its complex structure and reactive sites make it a valuable tool in scientific research and industrial processes, contributing to advancements in various fields.
特性
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-14-5-6-18-13(9-14)11-24(19(25)12-27-18)8-7-22-20(26)16-10-23-17-4-2-1-3-15(16)17/h1-6,9-10,23H,7-8,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGBQYXQVYACRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2953684.png)
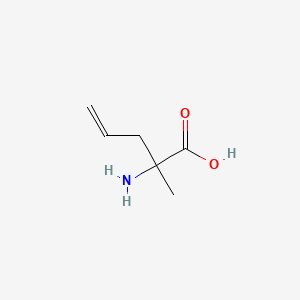
![1-(2H-1,3-benzodioxol-5-ylmethyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2953686.png)
![8-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2953687.png)
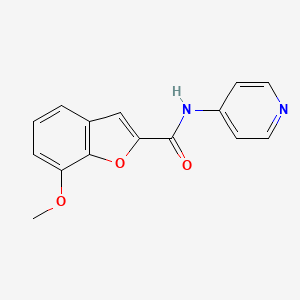
![3-PHENOXY-N-(4-{[4-(3-PHENOXYPROPANAMIDO)PHENYL]METHYL}PHENYL)PROPANAMIDE](/img/structure/B2953690.png)
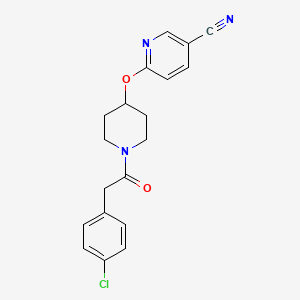
![N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2953697.png)
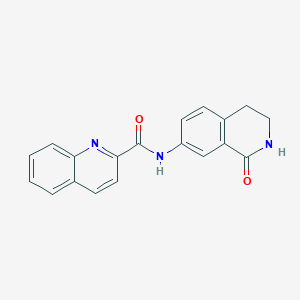
![N-(3,5-DIMETHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2953700.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2953701.png)
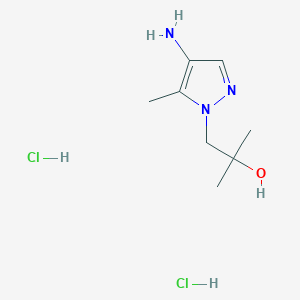
![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2953704.png)
